1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Description

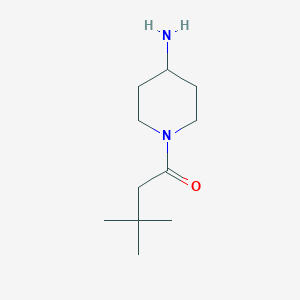

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one (CAS: 954575-08-7) is a small-molecule scaffold characterized by a piperidine ring substituted with an amino group at the 4-position and a 3,3-dimethylbutan-1-one moiety at the 1-position. Its molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol . This compound is utilized in medicinal chemistry and organic synthesis as a versatile building block for designing inhibitors, receptor ligands, and urea derivatives .

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZZTAVHFWDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of precursors containing amine and alkene functionalities to form the aminopiperidine ring. The propanoic acid chain can be derived from precursors like malonic acid or propionaldehyde through condensation reactions. Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Esterification: Reaction with alcohols to form esters.

Amide Formation: Reaction with amines to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include esters, amides, and substituted piperidines.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C₉H₁₈N₂O

- Molecular Weight : 170.25 g/mol

- IUPAC Name : 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Research indicates that it may play a role in the treatment of various conditions:

- Neurological Disorders : Studies suggest that compounds with similar piperidine structures exhibit neuroprotective properties. This compound could potentially be developed into a treatment for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

- Metabolic Disorders : The compound has been explored for its effects on glucose metabolism and insulin sensitivity, making it a candidate for diabetes treatment .

Synthetic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, which can lead to the development of new pharmacological agents.

Research Chemical

As a research chemical, this compound is utilized in laboratory settings to study its effects on biological systems. It is crucial for researchers to adhere to ethical guidelines when using this compound, ensuring it is not employed for human consumption or unregulated applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of compounds similar to this compound. The findings indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Study 2: Metabolic Regulation

Research conducted on the metabolic effects of this compound showed promising results in enhancing insulin sensitivity in vitro. This suggests that further studies could lead to the development of new therapies for type 2 diabetes .

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives have been shown to inhibit protein kinase B (Akt), a key component in intracellular signaling pathways regulating growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following compounds share structural similarities with 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, differing in substituents or functional groups:

Biological Activity

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, a synthetic compound belonging to the piperidine class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

Chemical Structure and Properties:

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₂₂N₂O

- Molecular Weight: 198.31 g/mol

- CAS Number: 954575-08-7

This compound features a piperidine ring, which is significant in pharmacology due to its presence in various therapeutic agents. The structure allows for diverse interactions with biological targets, influencing its pharmacodynamics and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various signaling pathways:

- Dopaminergic Activity: Research suggests that this compound may exhibit dopaminergic activity, which could be beneficial in treating disorders related to dopamine dysregulation.

- Anticancer Properties: Preliminary studies indicate that it may possess anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various molecular pathways.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in human breast and prostate cancer cells.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was tested for its effects on dopamine receptors. The results indicated that it acts as a partial agonist at D2 receptors, suggesting potential applications in the treatment of Parkinson's disease and schizophrenia.

Table 2: Comparison with Other Piperidine Derivatives

| Compound | Activity | Notes |

|---|---|---|

| 3-(4-Aminopiperidin-1-yl)propanoic acid | Anticancer | Contains carboxylic acid group |

| 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride | Neuroactive | Shorter carbon chain |

| 3-(4-Aminopiperidin-1-yl)methyl magnolol | Antioxidant | Derived from magnolol |

The unique structure of this compound may confer distinct biological activities compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.